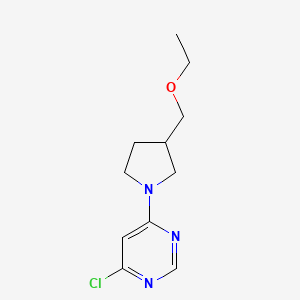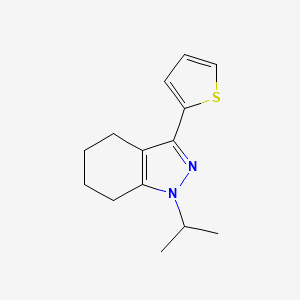![molecular formula C12H13N5 B13427154 1-isopropyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13427154.png)
1-isopropyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-isopropyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of an imidazo[1,2-b]pyrazole core, which is fused with a pyrazine ring, and an isopropyl group attached to the nitrogen atom. The combination of these structural elements imparts distinct chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-isopropyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole typically involves the construction of the imidazo[1,2-b]pyrazole core followed by the introduction of the pyrazine and isopropyl groups. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-aminopyrazine with an isopropyl-substituted hydrazine derivative can lead to the formation of the desired compound through a series of condensation and cyclization steps .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize automated reactors and continuous flow systems to maintain precise control over reaction conditions such as temperature, pressure, and reagent concentrations. The use of catalysts and solvents that facilitate the desired transformations while minimizing side reactions is also common in industrial settings .
化学反応の分析
Types of Reactions
1-isopropyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions such as reflux or microwave irradiation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alkyl-substituted products. Substitution reactions can introduce a wide range of functional groups, including halogens, alkyl, and aryl groups .
科学的研究の応用
1-isopropyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole has found applications in various fields of scientific research:
作用機序
The mechanism of action of 1-isopropyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are known for their potential as kinase inhibitors and anticancer agents.
Quinolinyl-pyrazoles: These compounds have been investigated for their pharmacological properties and are used in medicinal chemistry.
Uniqueness
1-isopropyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole is unique due to its specific combination of structural features, including the imidazo[1,2-b]pyrazole core, pyrazine ring, and isopropyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
特性
分子式 |
C12H13N5 |
|---|---|
分子量 |
227.27 g/mol |
IUPAC名 |
1-propan-2-yl-6-pyrazin-2-ylimidazo[1,2-b]pyrazole |
InChI |
InChI=1S/C12H13N5/c1-9(2)16-5-6-17-12(16)7-10(15-17)11-8-13-3-4-14-11/h3-9H,1-2H3 |
InChIキー |
FBJWRTJPCAAZEZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C=CN2C1=CC(=N2)C3=NC=CN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B13427074.png)
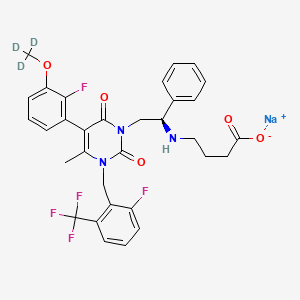
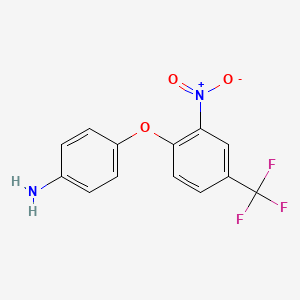
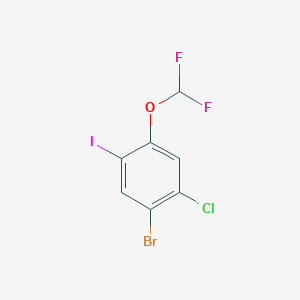

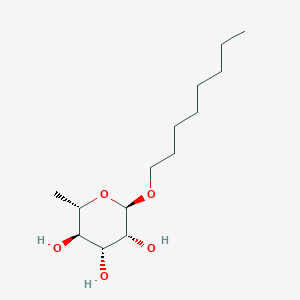
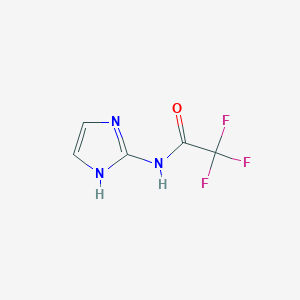
![N-[4-[(4aS)-1,2,4,4a,5,11-hexahydro-[1,4]oxazino[3,4-c][1,4]benzodiazepine-6-carbonyl]-3-chlorophenyl]-2-phenylbenzamide;hydrochloride](/img/structure/B13427122.png)
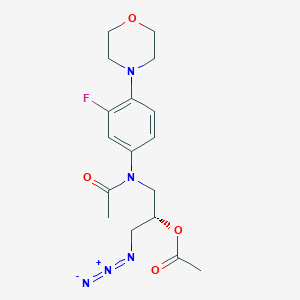
![5-(Prop-2-yn-1-yl)bicyclo[4.1.0]heptan-2-one](/img/structure/B13427127.png)
![2-(Azetidin-3-yl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B13427129.png)

